
(3-(Morpholinosulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid
概要
説明
Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (in the form of an R group). They are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological compounds .
Synthesis Analysis
Boronic acids can be synthesized through several methods, including the reaction of organometallic compounds with borate esters .Molecular Structure Analysis
The molecular structure of a boronic acid consists of a boron atom bonded to an oxygen atom and two carbon atoms. The boron atom is sp2 hybridized, resulting in a trigonal planar geometry around the boron .Chemical Reactions Analysis
Boronic acids are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological compounds. This property makes them useful in a variety of chemical reactions, including Suzuki coupling .Physical And Chemical Properties Analysis
Boronic acids are typically solid at room temperature and are characterized by their reactivity with diols, a property that is exploited in organic synthesis .科学的研究の応用
Overview
The compound (3-(Morpholinosulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid is a boronic acid derivative, a class of compounds known for their diverse applications in scientific research. Boronic acids are crucial in the development of various chemical sensors, drug discovery, and material science due to their unique ability to form reversible covalent bonds with diols and other Lewis bases.
Boronic Acid Sensors
Boronic acids, including derivatives like this compound, are extensively used in the development of chemical sensors. These sensors are capable of detecting various biological and chemical substances, including sugars, glycated proteins, and fluoride ions, owing to their selective binding properties. For instance, boronic acid-based sensors with double recognition sites have shown improved binding affinity and selectivity, which is essential for the precise detection of target molecules in complex biological environments (Bian et al., 2019).
Drug Discovery and Development
Boronic acid compounds have been instrumental in drug discovery, particularly in the design of proteasome inhibitors like bortezomib, a boronic acid derivative used for treating multiple myeloma and lymphoma. These inhibitors target the proteasome, a complex that degrades misfolded proteins, thereby influencing cell cycle control and apoptosis. The unique mechanism of action of boronic acid-based drugs, including their ability to interfere with protein degradation pathways, highlights their potential in developing novel therapeutic agents (Tobinai, 2007).
Material Science and Organic Electronics
In material science, boronic acid derivatives play a vital role in the synthesis and functionalization of organic semiconductors, particularly in organic light-emitting diodes (OLEDs) and photovoltaics. These compounds contribute to the development of metal-free infrared emitters and other optoelectronic devices. Their application in OLEDs, for example, is based on their ability to improve the electronic properties of the materials, leading to more efficient and durable devices (Squeo & Pasini, 2020).
Environmental and Analytical Chemistry
Boronic acid derivatives are also significant in environmental and analytical chemistry, particularly in the removal of boron from water sources. Boron, while beneficial in small amounts, can be detrimental at higher concentrations. Studies have focused on the use of boronic acid-based resins and membranes in reverse osmosis systems for effective boron removal in seawater desalination processes, highlighting the versatility of these compounds in addressing environmental challenges (Tu, Nghiem, & Chivas, 2010).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[3-morpholin-4-ylsulfonyl-4-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BF3NO6S/c13-11(14,15)22-9-2-1-8(12(17)18)7-10(9)23(19,20)16-3-5-21-6-4-16/h1-2,7,17-18H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSUJUOLGGVKSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(F)(F)F)S(=O)(=O)N2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BF3NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



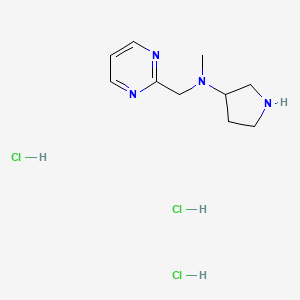
![8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1434121.png)
![1-[6-(Dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1434123.png)
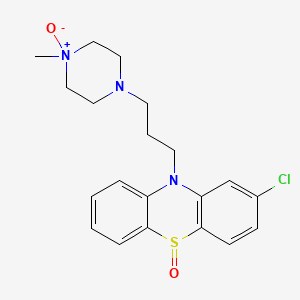
![Dimethyl 1,1'-[oxydi(methylene)]bis(1H-pyrazole-3-carboxylate)](/img/structure/B1434125.png)
![1-[(4-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1434128.png)
![{[4-(Trifluoromethoxy)phenyl]methyl}hydrazine dihydrochloride](/img/structure/B1434129.png)

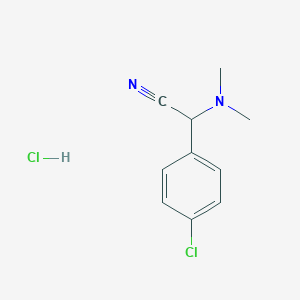
![1-[(4-Chlorobenzyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1434134.png)
![Methyl 4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzoate](/img/structure/B1434135.png)
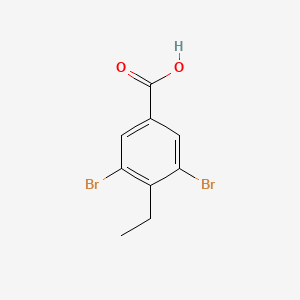
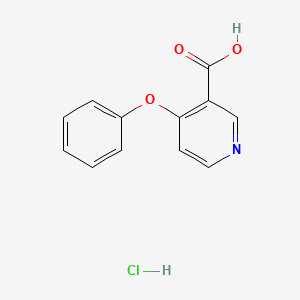
![1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]piperazine hydrochloride](/img/structure/B1434141.png)